![molecular formula C8H8BrF5N2O B2621524 4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856026-26-0](/img/structure/B2621524.png)
4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using specific methods to ensure its purity and stability. In
作用机制
The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is not well understood. However, it is believed to act by inhibiting specific enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been found to bind to the serotonin transporter, which is a protein that regulates the levels of serotonin in the brain.
Biochemical and Physiological Effects:
4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. In animal models, it has been found to have anxiolytic and antidepressant effects. It has also been found to improve cognitive function and memory.
实验室实验的优点和局限性
One of the main advantages of using 4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurological disorders. It has also been found to be stable and pure, which makes it suitable for various experimental techniques. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
未来方向
There are several future directions for the research on 4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole. One direction is to further explore its potential as a therapeutic agent for the treatment of cancer and neurological disorders. Another direction is to investigate its mechanism of action and identify specific targets in the body. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
合成方法
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves a series of chemical reactions that require specific reagents and conditions. The synthesis method is complex and requires expertise in organic chemistry. The compound is synthesized by reacting 4-bromo-1H-pyrazole-3-carboxylic acid with 2,2-difluoroethanol in the presence of triethylamine. The resulting product is then reacted with 2,2,2-trifluoroethyl chloroformate to obtain 4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole. The purity and stability of the compound are ensured through various purification techniques, including column chromatography and recrystallization.
科学研究应用
4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has shown potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also shown potential as a therapeutic agent for the treatment of cancer.
Another area where this compound has shown potential is in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been found to improve cognitive function and memory in animal models.
属性
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF5N2O/c9-5-1-16(2-7(10)11)15-6(5)3-17-4-8(12,13)14/h1,7H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIOMAZVARNAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)COCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

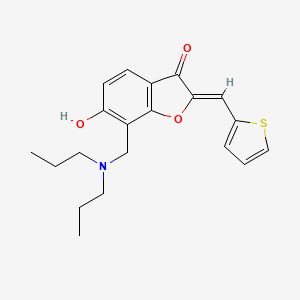
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2621445.png)
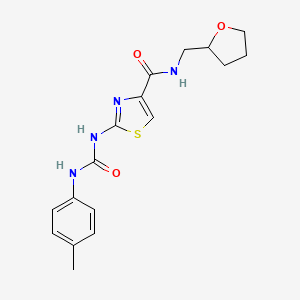
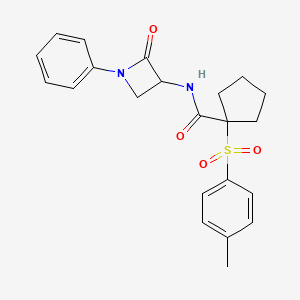
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/no-structure.png)

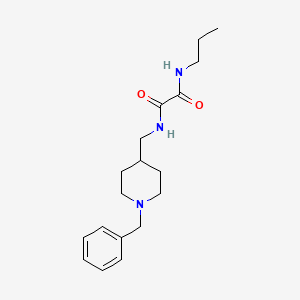
![4-benzoyl-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2621453.png)
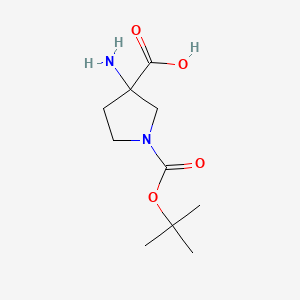
![2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride](/img/structure/B2621455.png)

![2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-phenylethanone](/img/structure/B2621458.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide](/img/structure/B2621461.png)
![Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2621463.png)